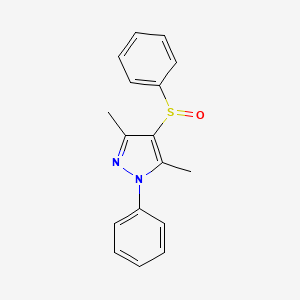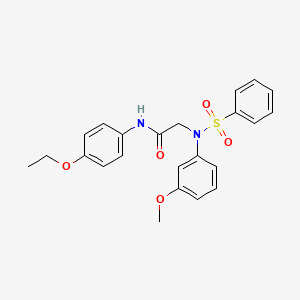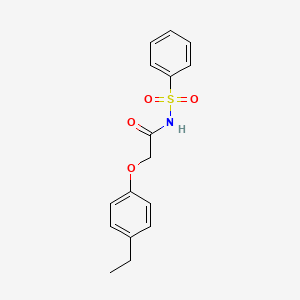![molecular formula C22H20N2O2 B5874981 N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5874981.png)
N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide, also known as BAMI, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BAMI is a carboximidamide derivative that has been synthesized using various methods, and has shown promising results in pre-clinical studies.
Wirkmechanismus
N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs play a critical role in cancer development and progression by altering the expression of genes involved in cell growth and survival. N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide inhibits HDAC activity, leading to the re-expression of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the inhibition of angiogenesis, or the formation of new blood vessels. N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide has also been found to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide has several advantages for use in lab experiments, including its high purity and yield, as well as its well-established synthesis methods. N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide is also highly selective for HDAC inhibition, which reduces the risk of off-target effects. However, N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide has limitations in its solubility and stability, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide research, including the development of more potent and selective HDAC inhibitors, the investigation of N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide's effects on cancer stem cells, and the evaluation of N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide in combination with other anti-cancer therapies. Additionally, N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide's potential therapeutic applications in other diseases, such as neurodegenerative disorders and inflammatory diseases, warrant further investigation.
Synthesemethoden
N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide can be synthesized using several methods, including the reaction of 4-biphenylylacetic acid with 2-methylbenzenecarboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide. Another method involves the reaction of 4-biphenylylacetic acid with 2-methylbenzenecarboxylic acid, followed by the addition of thionyl chloride and N-methylimidazole. Both methods yield N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer cells. N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(2-methylphenyl)methylidene]amino] 2-(4-phenylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-7-5-6-10-20(16)22(23)24-26-21(25)15-17-11-13-19(14-12-17)18-8-3-2-4-9-18/h2-14H,15H2,1H3,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLGAGLUAAQPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=NOC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N/OC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B5874900.png)

![5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide](/img/structure/B5874933.png)
![N-methyl-2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5874948.png)
![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5874954.png)

![N'-[(2-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5874959.png)



![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine](/img/structure/B5874985.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5874988.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5874994.png)
![1-[(2-bromo-4-tert-butylphenoxy)acetyl]pyrrolidine](/img/structure/B5875004.png)